![molecular formula C12H12Cl2N2OS B2511713 N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide CAS No. 1385431-43-5](/img/structure/B2511713.png)

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide

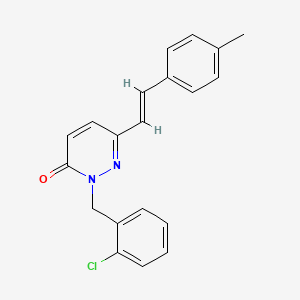

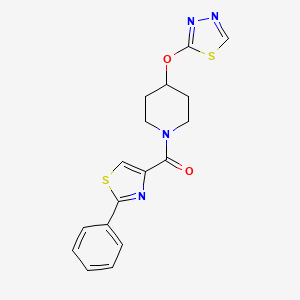

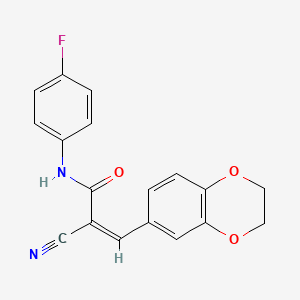

The compound N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as opioid kappa agonist properties , antibacterial and anti-enzymatic potential , antiviral activities , and COX-2 inhibition . These studies suggest that the compound may also possess interesting biological properties that could be explored in future research.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, the synthesis of opioid kappa agonists involves the use of chiral amino acids to introduce various substituents . These methods could potentially be adapted for the synthesis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and quantum chemical calculations . For example, vibrational spectroscopic signatures are used to identify the presence of specific functional groups and to understand the effect of rehybridization and hyperconjugation on the molecule . The molecular docking studies provide insights into the potential biological interactions of these compounds . These techniques could be employed to analyze the molecular structure of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the solvent environment and the presence of substituents on the aromatic ring . The electronic properties such as HOMO-LUMO gap and Fukui function can provide information about the reactivity of these compounds . Additionally, the conformational preferences of these molecules can affect their reactivity and interactions with biological targets . Understanding these aspects can help predict the chemical reactions that N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational spectra, dipole moments, and conformational stability, are crucial for understanding their behavior in different environments . The polarity and solubility of these compounds can affect their biological availability and interactions . The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are also important for evaluating the drug-likeness of these compounds . These properties would be relevant for N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide as well.

Wissenschaftliche Forschungsanwendungen

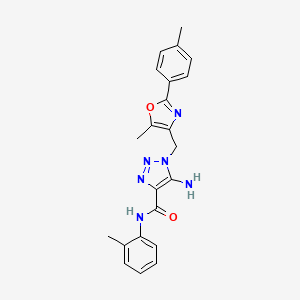

Electronic and Biological Interactions of Similar Compounds

- A study investigated the structural parameter, electron behavior, wave function, and biological properties of a related compound using various computational methods. This research highlighted the compound's interactions in polar liquids and potential for fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Anticancer Drug Synthesis and Analysis

- Another research focused on the synthesis, structure, and molecular docking analysis of an anticancer drug related to N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide. This study confirmed the anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Heterocyclic Synthesis for Biological Applications

- Research into arylmethylenecyanothioacetamide, which shares a functional group with the compound , demonstrates its use in synthesizing pyridines and thieno[2,3-b]pyridine derivatives, indicating potential for pharmaceutical development and biological research applications (Elgemeie et al., 1988).

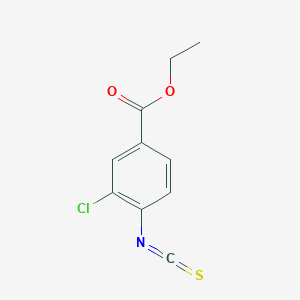

Metabolism and Environmental Impact

- A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of related compounds, which may offer insight into safety and regulatory considerations for similar chemicals (Coleman et al., 2000).

Biodegradation Mechanisms

- An examination of the N-Deethoxymethylation of acetochlor by Rhodococcus sp. reveals the enzymatic degradation mechanisms of chloroacetamide herbicides, offering perspectives on bioremediation strategies for environmental management of related compounds (Wang et al., 2015).

Eigenschaften

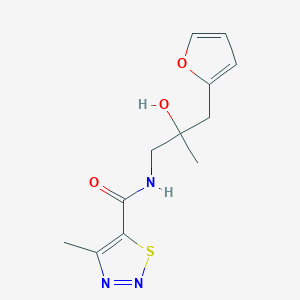

IUPAC Name |

N-(cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2OS/c1-8(18-7-12(17)16-5-4-15)9-2-3-10(13)11(14)6-9/h2-3,6,8H,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAZFBUYPHBADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)SCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)

![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)